REACTION_SMILES
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[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[CH:6]([CH3:7])([CH3:8])[c:9]1[nH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[cH:17]1.[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH:6]([CH3:7])([CH3:8])[c:9]1[nH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[c:17]1[CH:19]=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)c1[nH]c2ccccc2c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |